

A Comprehensive Technical Guide to the Solubility of 4-Pyridinecarboxaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Pyridinecarboxaldehyde

Cat. No.: B046228

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of **4-Pyridinecarboxaldehyde** (CAS No. 872-85-5), a pivotal intermediate in organic synthesis. An understanding of its solubility in aqueous and organic media is fundamental for its application in pharmaceutical synthesis, materials science, and various research contexts. This document outlines quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of a standard experimental workflow.

Core Properties of 4-Pyridinecarboxaldehyde

4-Pyridinecarboxaldehyde, also known as isonicotinaldehyde, is an organic compound with the chemical formula C₆H₅NO.^{[1][2][3]} It typically presents as a clear, yellow-brown liquid with a pungent odor.^{[1][2]} The compound's structure, featuring a pyridine ring and an aldehyde functional group, dictates its chemical reactivity and solubility profile.^{[4][5]} It is a versatile precursor in the synthesis of pharmaceuticals, fragrances, pesticides, and other fine chemicals.^{[1][6]} Due to its sensitivity to air and light, it is recommended to store **4-Pyridinecarboxaldehyde** in a tightly sealed container under an inert atmosphere at temperatures between 2°C and 8°C.^{[1][7][8]}

Solubility Profile

The solubility of **4-Pyridinecarboxaldehyde** is a critical parameter for its use in various reaction systems. Its pyridine ring introduces polarity, while the aldehyde group can participate

in hydrogen bonding, influencing its miscibility with different solvents.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for **4-Pyridinecarboxaldehyde** in water. While it is known to be soluble in several organic solvents, specific quantitative data for these is less commonly reported in standard literature.

Solvent	Temperature	Solubility	Molar Solubility (approx.)
Water	20 °C	20 g/L[1][9][10][11]	0.187 M
Water	25 °C	47.74 g/L[12]	0.446 M

Qualitative descriptions indicate that **4-Pyridinecarboxaldehyde** is soluble in organic solvents such as ether, ethanol, and acetone.[1][2][6][13]

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure in chemistry. The following protocol outlines a general method for ascertaining the solubility of a compound like **4-Pyridinecarboxaldehyde** in a given solvent.

I. Materials and Equipment

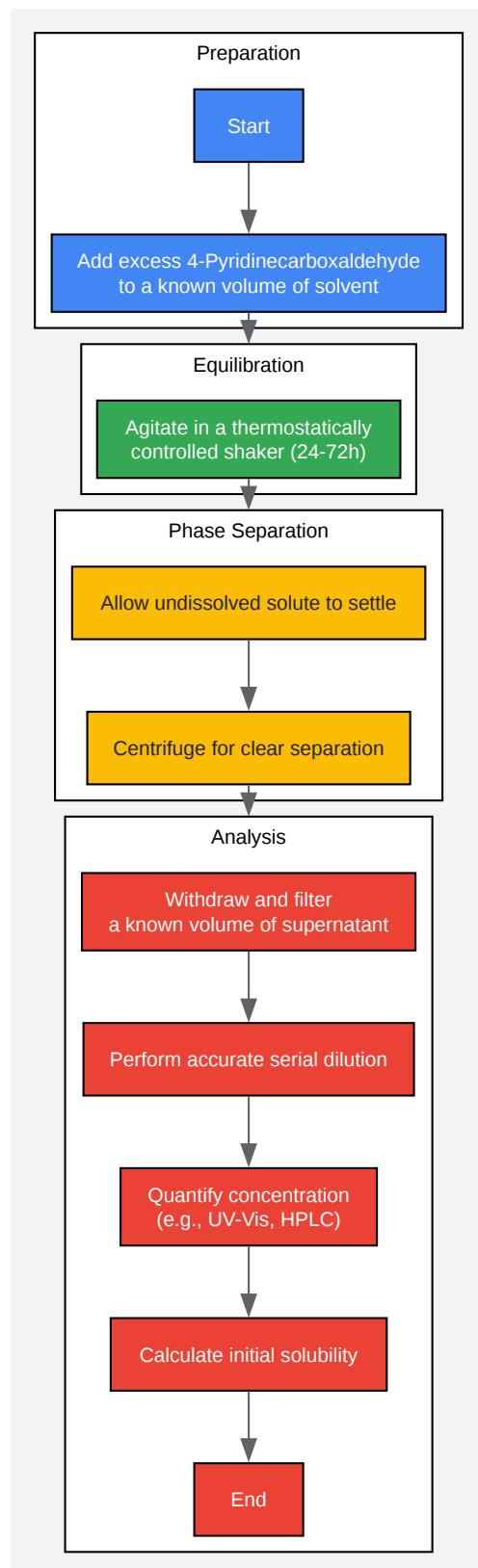
- Solute: **4-Pyridinecarboxaldehyde** (purity $\geq 98\%$)
- Solvent: Deionized water, or selected organic solvent
- Apparatus: Analytical balance, thermostatically controlled shaker or water bath, centrifuge, volumetric flasks, pipettes, syringes with filters (e.g., 0.45 μm PTFE or nylon), and a suitable analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC).

II. Procedure: The Shake-Flask Method

This widely used method involves equilibrating an excess amount of the solute with the solvent at a constant temperature.

- Preparation of Supersaturated Solution: Add an excess amount of **4-Pyridinecarboxaldehyde** to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid or liquid is necessary to ensure saturation.
- Equilibration: Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 20°C or 25°C). Agitate the mixture for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached.^[14] Preliminary studies may be required to determine the optimal equilibration time.
- Phase Separation: After equilibration, allow the mixture to stand undisturbed at the same temperature to let the undissolved solute settle.^[14] For finer suspensions, centrifugation at the controlled temperature is recommended to achieve clear separation.
- Sample Collection and Dilution: Carefully withdraw a known volume of the clear, saturated supernatant using a pipette or syringe.^[15] To prevent any precipitation due to temperature changes, this step should be performed swiftly. The syringe should be pre-warmed to the experimental temperature if possible. Filter the sample immediately through a membrane filter (e.g., 0.45 µm) to remove any remaining particulate matter. Accurately dilute the filtered aliquot with the solvent to a concentration that falls within the linear range of the analytical method.
- Quantification: Analyze the diluted sample using a pre-calibrated analytical technique. For a chromophoric compound like **4-Pyridinecarboxaldehyde**, UV-Vis spectrophotometry is a common choice. A calibration curve should be prepared using standard solutions of known concentrations. High-Performance Liquid Chromatography (HPLC) can also be used for more complex mixtures or for higher accuracy.
- Calculation: The solubility (S) is calculated using the following formula:

$$S = (C_{\text{diluted}} \times \text{Dilution Factor}) / V_{\text{initial}}$$


Where:

- C_{diluted} is the concentration of the diluted sample determined from the calibration curve.

- Dilution_Factor is the total volume of the diluted sample divided by the volume of the aliquot taken from the saturated solution.
- V_initial is the initial volume of the aliquot.

Experimental Workflow Visualization

The logical flow of the shake-flask solubility determination method is illustrated in the diagram below.

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the experimental workflow for determining the solubility of **4-Pyridinecarboxaldehyde** using the shake-flask method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Pyridinecarboxaldehyde | 872-85-5 [chemicalbook.com]
- 2. 4-Pyridinecarboxaldehyde: properties and applications in various fields_Chemicalbook [chemicalbook.com]
- 3. Pyridine-4-carbaldehyde - Wikipedia [en.wikipedia.org]
- 4. 4-Pyridinecarboxaldehyde | High-Purity | For Research [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. nbinno.com [nbinno.com]
- 7. fishersci.com [fishersci.com]
- 8. 4-Pyridinecarboxaldehyde: Versatility in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. 4-Pyridinecarboxaldehyde CAS#: 872-85-5 [m.chemicalbook.com]
- 11. 4-Pyridinecarboxaldehyde | lookchem [lookchem.com]
- 12. 4-pyridine carboxaldehyde, 872-85-5 [thegoodsentscompany.com]
- 13. Page loading... [wap.guidechem.com]
- 14. chem.ws [chem.ws]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Solubility of 4-Pyridinecarboxaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b046228#4-pyridinecarboxaldehyde-solubility-in-water-and-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com